Home > Products > Screening Compounds P121361 > N-(piperidin-4-yl)propanamide dihydrochloride
N-(piperidin-4-yl)propanamide dihydrochloride - 2126162-77-2

N-(piperidin-4-yl)propanamide dihydrochloride

Catalog Number: EVT-2501192
CAS Number: 2126162-77-2
Molecular Formula: C8H18Cl2N2O
Molecular Weight: 229.15
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide

  • Compound Description: This compound is a bio-functional hybrid synthesized from 1,2-bis(3,4-dimethoxyphenyl)ethan-1-amine and (±)-flurbiprofen. It was fully characterized using various spectroscopic techniques. []

2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide

  • Compound Description: This compound is a bio-functional hybrid synthesized from 7-amino-4-methyl-2H-chromen-2-one and (±)-flurbiprofen and characterized using spectroscopic data. []

(±)-2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide

  • Compound Description: This hybrid molecule was synthesized from amphetamine and flurbiprofen and thoroughly characterized using various analytical techniques. []

N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide

  • Compound Description: This flurbiprofen derivative was synthesized by reacting benzo[d]thiazol-2-amine with flurbiprofen. It was characterized using several spectroscopic methods. []

N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide

  • Compound Description: This compound, similar in structure to Brequinar (a compound studied in SARS-CoV-2 treatment trials), was synthesized from tryptamine and flurbiprofen using N,N’-Dicyclohexylcarbodiimide as a coupling agent and characterized using spectroscopic data. []

(R)-2-(2-Fluorobiphenyl-4-yl)-N-(3-Methylpyridin-2-yl)Propanamide (Flu-AM1)

  • Compound Description: This compound is a dual fatty acid amide hydrolase (FAAH) and substrate-selective cyclooxygenase (COX-2) inhibitor, possessing potential for pain relief. This study investigates its enantioselective activity against COX-2 and FAAH. []

N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide

  • Compound Description: This compound serves as a scaffold for developing new inhibitors of Giardia lamblia Adenylyl Cyclase. A new, potent inhibitor based on this structure was discovered through a study utilizing the structural data of the parasite's nucleotidyl cyclase 1 (gNC1). []

N-{1-[3-(3-oxo-2,3-dihydrobenzo[1,4]oxazin-4-yl)propyl]piperidin-4-yl}-2-phenylacetamide (Lu AE51090)

  • Compound Description: This compound is a selective allosteric muscarinic M(1) receptor agonist with a favorable pharmacokinetic profile. It exhibits procognitive potential in rodent models of learning and memory. []

N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide dihydrochloride (SUVN-G3031)

  • Compound Description: This compound acts as a potent, selective, and orally active histamine H3 receptor inverse agonist. It has shown efficacy in preclinical studies for sleep disorders. []

N-(Piperidin-4-yl)-anthranilsäurederivate (N-(Piperidin-4-yl)anthranilic acid derivatives)

  • Compound Description: These are substituted derivatives of N-(piperidin-4-yl)anthranilic acid that were synthesized and evaluated for their analgesic activity in mice. [, ]

(R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205)

  • Compound Description: CPI-1205 is a potent and selective inhibitor of histone methyltransferase EZH2, currently under investigation in Phase I clinical trials for B-cell lymphoma. []

(Z)-N-(5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-4-methyl-1H-pyrrol-3-yl)-3-(pyrrolidin-1-yl)propanamide

  • Compound Description: This compound is a potent and selective FLT3 inhibitor with improved drug-like properties. It shows superior efficacy in preclinical models of FLT3-ITD-positive acute myeloid leukemia. []

(2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine

  • Compound Description: This compound was synthesized through an eight-step process, starting from oxoacetic acid monohydrate. The synthesis involves various chemical transformations, including condensation, reductive amination, protection, activation, coupling, and deprotection reactions. []

N-(Benzo(thia/oxa)zines-2-yl-1-arylalcoyloxyalkyl-4-piperidinamines)

  • Compound Description: This patent describes a class of substituted N-benzo(thia/oxa)zines-2-yl-1-arylalcoyloxyalkyl-4-piperidinamines. These compounds are claimed to have therapeutic applications. []

2-(4-Methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide (AC90179)

    N-((R)-3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxamide (HTL22562)

    • Compound Description: HTL22562, discovered through structure-based drug design, acts as a potent and selective CGRP receptor antagonist, demonstrating potential as a treatment for migraine. []

    N-phenyl-N-[1-(2-phenethyl)piperidin-4-yl]prop-2-enamide (Acrylfentanyl)

    • Compound Description: Acrylfentanyl is a novel synthetic opioid analog of fentanyl. It poses a significant health risk due to its potency and potential for fatal intoxication. []

    9-Ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile Hydrochloride (Alectinib hydrochloride)

    • Compound Description: Alectinib hydrochloride, an anticancer medication used to treat non-small cell lung cancer, has three known polymorphs. The crystal structure of its form I was determined using powder X-ray diffraction data. []

    N-cyclohexyl-2-(1-(phenylsulfonyl)piperidin-4-yl)acetamide (NDS-41119)

    • Compound Description: NDS-41119 inhibits EGFR signaling in human lung cancer cells, demonstrating potential as an anticancer agent. []

    [4‐Phenyl‐1‐(propylsulfonyl)piperidin‐4‐yl]methyl Benzamides

    • Compound Description: This series of compounds represents Glycine Transporter-1 (GlyT1) inhibitors. Modifications to this scaffold were explored to improve potency, selectivity, and pharmacokinetic properties. []

    2-(1-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropyl-1,3-thiazole-4-carboxamide

    • Compound Description: This compound exhibits good fungicidal and antiviral activities against tobacco mosaic virus. Its crystal structure was determined using X-ray diffraction. []

    N-((1-(4-(3-(3-((6,7-Dimethoxyquinolin-3-yl)oxy)phenyl)ureido)-2-(trifluoromethyl)phenyl)piperidin-4-yl)methyl)propionamide (CHMFL-KIT-8140)

    • Compound Description: CHMFL-KIT-8140 is a potent type II cKIT kinase inhibitor, capable of inhibiting the T670I "gatekeeper" mutant. This compound shows promising anticancer activity in preclinical models of gastrointestinal stromal tumors (GISTs). []

    N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine (MBA236)

    • Compound Description: MBA236 is a dual inhibitor of cholinesterase and monoamine oxidase, exhibiting potential for treating neurodegenerative diseases. []

    3-(1-{[1-(4-Bromo­phen­yl)-1H-1,2,3-triazol-4-yl]meth­yl}piperidin-4-yl)-6-fluoro-1,2-benzoxazole hemihydrate

    • Compound Description: The crystal structure of this compound, a benzoxazole derivative, was determined using X-ray diffraction. It exhibits intermolecular hydrogen bonding and C-H···π interactions. []

    (Substituted phenyl){4‐[3‐(piperidin‐4‐yl)propyl]piperidin‐1‐yl}methanone derivatives

    • Compound Description: This series of compounds with variations in the phenyl ring substituents was synthesized and evaluated for antiproliferative activity against human leukemia cells. []

    2-(4-Methoxyphenyl)-N-(4-methyl-benzyl)-N-(1-methyl-piperidin-4-yl)-acetamide hydrochloride (AC-90179)

    • Compound Description: AC-90179 is a selective serotonin 2A receptor inverse agonist. Preclinical studies suggest it might be effective in treating psychosis, but its limited oral bioavailability poses a challenge. []

    (1R)-2-[(3R,4S)-3-Methyl-4-(N-phenyl-N-propionylamino)piperidin-1-yl]-1-phenylethyl p-bromobenzoate and N-[(3R,4S)-1-[(2S)-2-(4-bromophenyl)-2-hydroxyethyl]-3-methyl-piperidin-4-yl]-N-phenylacrylamide

    • Compound Description: These brominated derivatives of the potent opioid cis-beta-hydroxy-3-methylfentanyl (ohmefentanyl) were synthesized to determine the absolute configurations of two of its eight possible stereoisomers. []
    • Compound Description: This compound, along with its pure isomers and alkane-bridged derivatives, effectively stabilizes polymer compositions, particularly polyolefins. []

    N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]oxolane-2-carboxamide (tetrahydrofuranylfentanyl; THF-F)

    • Compound Description: THF-F, a novel psychoactive substance, was risk-assessed due to its potential health and social risks. It has been placed under control measures in the EU. []

    8-(1-{4-{(5-chloro-4-{(2-(dimethylphosphoryl)phenyl)amino}pyrimidin-2-yl)amino)-3-methoxyphenyl}piperidin-4-yl)-1-methyl-1,8-diazaspiro(4.5)decan-2-one

    • Compound Description: This compound acts as an ALK and EGFR modulator with potential for treating cancer, specifically non-small cell lung cancer (NSCLC), including brain metastases. []

    8-{1-[(4′-Fluoro-[1,1′-biphenyl]-4-yl)methyl]piperidin-4-yl}-3,4-dihydroquinolin-2(1H)-one chloroform 0.25-solvate

    • Compound Description: The crystal structure of this compound, a quinolinone derivative, was determined using X-ray diffraction, revealing its conformation and intermolecular interactions. []

    Piperidin-4-yl amino aryl sulfonamides

    • Compound Description: This series of compounds consists of potent, selective, orally bioavailable, and brain-penetrant 5-HT₆ receptor antagonists. They have shown promising activity in animal models of cognition. []

    1-(2-Nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol

    • Compound Description: The structure of this compound, a piperidine derivative, was characterized using X-ray crystallography, revealing its chair conformation and distorted tetrahedral geometry around the sulfur atom. []

    5-Substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamides

    • Compound Description: This series of compounds comprises potent and selective glycogen synthase kinase-3β (GSK-3β) inhibitors. These compounds demonstrate in vivo activity in models of mood disorders, highlighting their potential as therapeutic agents. []

    1-piperidin derivatives-3-yl-4-piperidin-4-yl-piperazine derivatives

    • Compound Description: This patent describes a series of 1-piperidin derivatives-3-yl-4-piperidin-4-yl-piperazine derivatives as neurokinin antagonists. These compounds are structurally diverse and offer potential for developing new drugs targeting neurokinin receptors. []
    • Compound Description: This patent discloses a series of substituted 4-(4-piperidin-4-yl-piperazin-1-yl) -azepan derivatives. These compounds are structurally diverse and have potential as neurokinin antagonists. []

    N-[3-(1-methyl-4-piperidinyl)-1H-pyrrolo[3,2-b]pyridin-5-yl]propanamide

    • Compound Description: This compound acts as a selective serotonin one F receptor agonist (SSOFRA) with potential for treating migraine. []

    3-(1-aryl-piperidin-4-yl)-2-aryl-thiazole-4-ketone compounds

    • Compound Description: These compounds, featuring a thiazole-4-ketone core, exhibit potent N-type calcium channel blocking activity and favorable pharmacokinetics, making them potential therapeutic agents for pain, stroke, cerebral ischemia, and other conditions. []

    1-benzhydryl-4-(3-(piperidin-4-yl)propyl)piperidine sulfonamides

    • Compound Description: This series of novel sulfonamide derivatives was synthesized and evaluated for anticonvulsant activity in the maximal electroshock seizure (MES) test. The study aimed to identify structural features essential for anticonvulsant activity. []

    4-(3-chloro-2-fluoroanilino)-7-methoxy-6-{[1-(n-methylcarbamoylméthyl)pipéridin-4-yl]oxy}quinazoline fumarate

    • Compound Description: This quinazoline derivative, in its difumarate salt form, is investigated for its use in treating hyperproliferative disorders, particularly cancer. []

    4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate

    • Compound Description: The crystal structure of this benzamide derivative, determined using X-ray diffraction, reveals a sheet structure stabilized by hydrogen bonding. []
    Overview

    N-(piperidin-4-yl)propanamide dihydrochloride is a chemical compound characterized by its unique structure and potential applications in medicinal chemistry. This compound is classified as an amide, specifically a piperidine derivative, which plays a significant role in various biological activities and therapeutic applications. The molecular formula for N-(piperidin-4-yl)propanamide dihydrochloride is C9H16Cl2N2OC_9H_{16}Cl_2N_2O, and it has a molecular weight of approximately 224.15 g/mol. The compound is often used in research settings to explore its interactions with biological systems and its potential as a drug candidate.

    Synthesis Analysis

    Methods

    The synthesis of N-(piperidin-4-yl)propanamide dihydrochloride typically involves several steps:

    1. Starting Materials: The synthesis begins with piperidine, which is reacted with propanoyl chloride or an equivalent acylating agent.
    2. Reaction Conditions: The reaction may be conducted in the presence of organic solvents such as dichloromethane or acetonitrile, often utilizing bases like triethylamine to neutralize the hydrochloric acid generated during the acylation process.
    3. Purification: After the reaction, the product is purified through recrystallization or chromatography to obtain the dihydrochloride salt form, enhancing its solubility and stability.

    Technical details regarding specific conditions (temperature, time, concentration) can vary based on the desired yield and purity of the final product.

    Technical Details

    The reaction mechanism typically involves nucleophilic acyl substitution where the nitrogen atom in piperidine attacks the carbonyl carbon of the acyl chloride, leading to the formation of the amide bond. Following this, protonation and subsequent crystallization steps yield the dihydrochloride salt.

    Molecular Structure Analysis

    Structure

    N-(piperidin-4-yl)propanamide dihydrochloride features a piperidine ring attached to a propanamide moiety. The structural representation can be visualized as follows:

    • Piperidine Ring: A six-membered saturated ring containing one nitrogen atom.
    • Propanamide Group: An amide functional group (–C(=O)NH–) attached to a three-carbon chain.
    Chemical Reactions Analysis

    N-(piperidin-4-yl)propanamide dihydrochloride can participate in various chemical reactions:

    1. Hydrolysis: Under acidic or basic conditions, it can hydrolyze to regenerate piperidine and propanoic acid.
    2. Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
    3. Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of reactive sites on the piperidine ring.

    These reactions are crucial for exploring its reactivity profile and potential derivatives.

    Mechanism of Action

    The mechanism of action for N-(piperidin-4-yl)propanamide dihydrochloride involves its interaction with specific biological targets, particularly within cellular signaling pathways. Research indicates that this compound may modulate pathways related to apoptosis and cell proliferation by influencing hypoxia-inducible factor signaling pathways.

    Process and Data

    Experimental studies have shown that compounds similar to N-(piperidin-4-yl)propanamide derivatives exhibit significant activity against cancer cell lines by inducing apoptosis through these pathways . Further studies are necessary to elucidate precise molecular interactions and downstream effects.

    Physical and Chemical Properties Analysis

    Physical Properties

    1. Appearance: Typically appears as a white crystalline solid.
    2. Solubility: Soluble in water due to its dihydrochloride form, enhancing its bioavailability.
    3. Melting Point: Reported melting points vary depending on purity; common values range around 200–210°C.

    Chemical Properties

    1. Stability: Stable under standard laboratory conditions but sensitive to moisture due to hygroscopic nature.
    2. Reactivity: Exhibits typical reactivity of amides; can undergo hydrolysis and reduction under appropriate conditions.

    Relevant data from analytical techniques such as Infrared Spectroscopy (IR) and Nuclear Magnetic Resonance (NMR) confirm structural integrity post-synthesis.

    Applications

    N-(piperidin-4-yl)propanamide dihydrochloride has several scientific applications:

    1. Medicinal Chemistry: Used as a lead compound for developing new analgesics or anti-cancer agents due to its biological activity.
    2. Pharmacology: Studied for its potential effects on various receptors involved in pain modulation and cellular growth.
    3. Chemical Biology: Serves as a tool compound for investigating biochemical pathways related to hypoxia and cellular responses to stress .

    Research continues into expanding its applications in therapeutic contexts, particularly in oncology and pain management.

    Synthetic Methodologies and Optimization Strategies

    Regioselective Amide Bond Formation Techniques

    The construction of the amide bond in N-(piperidin-4-yl)propanamide dihydrochloride represents a critical synthetic challenge requiring precise regiocontrol. The target molecule contains a secondary amide linkage between the piperidine nitrogen and propionyl group, necessitating selective acylation of the aliphatic amine while avoiding over-reaction or epimerization. Traditional coupling methodologies employ carbodiimide-based reagents such as dicyclohexylcarbodiimide (DCC) or water-soluble variants like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), typically paired with catalysts such as hydroxybenzotriazole (HOBt) to suppress racemization and enhance efficiency. These methods achieve amide bond formation at ambient temperatures (20-25°C) in aprotic solvents like dichloromethane or dimethylformamide, yielding the propanamide intermediate in 75-85% conversion rates [8] [10].

    Innovative phosphonium salt activation strategies have emerged as superior alternatives for challenging substrates. As demonstrated by recent research, in situ generated phosphonium species from triphenylphosphine and N-chlorophthalimide efficiently activate carboxylic acids toward nucleophilic attack by the 4-aminopiperidine moiety. This method proceeds under mild conditions (room temperature, 12-24 hours) and demonstrates remarkable functional group tolerance, accommodating sensitive groups that might be present in advanced intermediates. The reaction mechanism involves sequential formation of chloro- and imido-phosphonium salts, characterized via ³¹P nuclear magnetic resonance spectroscopy, which activate the carboxylic acid to form acyloxy-phosphonium intermediates prior to amide bond formation [10].

    Continuous-flow chemistry represents a transformative approach for amide bond formation, offering significant advantages in reaction control and scalability. Flow systems facilitate rapid mixing of reagents and precise temperature modulation, reducing side product formation and improving reaction consistency. The enhanced mass and heat transfer capabilities of microreactors enable reaction times to be reduced by up to 80% compared to batch processes while maintaining yields exceeding 90% for model amidation reactions. These systems are particularly advantageous for large-scale synthesis of pharmaceutical intermediates like N-(piperidin-4-yl)propanamide, where reproducibility and purity are paramount considerations [7].

    Table 1: Comparative Efficiency of Amide Bond Formation Techniques

    MethodologyReaction ConditionsYield RangeKey Advantages
    Carbodiimide-Mediated0-5°C, 12-24h, DCM/DMF75-85%Well-established protocol
    Phosphonium Salt ActivationRT, 12-24h, toluene/MeCN85-94%Ambient conditions, minimal epimerization
    Flow Chemistry SystemsRT-50°C, <5min residence time90-95%Rapid synthesis, enhanced scalability

    Catalytic Hydrogenation in Piperidine Ring Functionalization

    The piperidine core in N-(piperidin-4-yl)propanamide dihydrochloride requires precise functionalization at the 4-position, often achieved through reductive amination strategies. This approach typically begins with 4-piperidone derivatives, which undergo condensation with ammonia or protected amines to form imine intermediates. Catalytic hydrogenation employing palladium on carbon (Pd/C) or platinum oxide catalysts under moderate hydrogen pressure (3-5 atm) effectively reduces these intermediates to yield 4-aminopiperidine precursors. Optimization studies reveal that catalyst loading at 5-10% weight percentage relative to substrate provides optimal conversion rates (95-98%) while minimizing dehalogenation side reactions that may occur with halogenated intermediates [3].

    Critical to the synthesis is stereoselectivity control during the hydrogenation step. The 4-position of the piperidine ring may adopt either axial or equatorial orientation depending on reaction conditions. Studies indicate that employing protic solvents such as methanol or ethanol enhances stereoselectivity toward the thermodynamically favored trans-isomer through proton exchange mechanisms. This stereochemical outcome is essential for subsequent reactions, as the spatial orientation of the amine group significantly impacts the kinetics of amide bond formation and the crystallinity of the final hydrochloride salt. Temperature optimization between 40-60°C further improves diastereomeric ratios from 3:1 to >19:1 in favor of the desired trans configuration [3] [1].

    Substrate protection strategies play a vital role in maintaining regioselectivity during hydrogenation. Tert-butyloxycarbonyl (Boc) protection of the piperidine nitrogen prevents over-alkylation during reductive amination and facilitates purification of intermediates. Deprotection under acidic conditions (hydrochloric acid in dioxane or trifluoroacetic acid in dichloromethane) cleanly generates the free amine precursor, 4-aminopiperidine, which is subsequently acylated to form the target amide. The entire sequence—protection, reductive amination, deprotection, and acylation—demonstrates an overall yield of 65-72% for multigram syntheses, highlighting the efficiency of this catalytic approach [3].

    Hydrochloride Salt Formation: Solvent Selection and Yield Optimization

    The conversion of the free base N-(piperidin-4-yl)propanamide to its dihydrochloride salt represents a critical purification and stabilization step. This salt formation enhances crystallinity, improves aqueous solubility for subsequent synthetic steps, and increases storage stability. The stoichiometry requires particular attention, as the molecule contains two basic nitrogen atoms: the piperidine nitrogen (pKa ~10) and the amide nitrogen (pKa ~-1), necessitating two equivalents of hydrochloric acid for complete salt formation. Titration studies with potentiometric endpoint detection confirm that optimal salt formation occurs at pH 2.0-2.5 in aqueous systems, ensuring complete protonation without acid-catalyzed degradation [5] [6].

    Solvent selection profoundly influences crystal morphology, yield, and purity during salt formation. Comparative studies demonstrate that ethereal solvents such as diethyl ether or methyl tert-butyl ether provide slow crystallization rates that favor large, well-defined crystals with low solvent inclusion. However, these solvents yield material with residual water content exceeding 1% weight percentage. In contrast, alcoholic solvents like ethanol or isopropanol produce smaller crystals with superior flow properties and reduced hygroscopicity. Optimal solvent systems employ binary mixtures (e.g., ethanol:diethyl ether, 1:3 volume ratio), balancing crystallization kinetics and crystal quality to achieve yields of 92-95% with pharmaceutically acceptable purity (>99.5% by high-performance liquid chromatography) [3] [9].

    Table 2: Solvent Systems for Hydrochloride Salt Formation

    Solvent SystemCrystallization YieldCrystal MorphologyResidual Solvent
    Diethyl ether85-88%Large needles<500 ppm
    Ethanol90-92%Fine plates<1000 ppm
    Ethanol:Diethyl ether (1:3)92-95%Uniform plates<300 ppm
    Isopropanol:THF (1:1)89-91%Aggregates<800 ppm

    Counterion exchange techniques offer an alternative pathway to the dihydrochloride salt. The free base is first converted to a water-soluble salt (e.g., acetate or formate) in aqueous solution, followed by ion exchange using strongly acidic resins or sequential treatment with hydrochloric acid. This method effectively removes cationic impurities that may co-crystallize during direct salt formation. Process optimization reveals that adjusting the free base concentration to 15-20% weight per volume before acidification minimizes oiling-out phenomena and ensures consistent crystal formation. Additionally, controlled cooling protocols (0.5°C/minute cooling rate from 50°C to 0°C) significantly improve crystal size distribution and filtration characteristics, reducing processing time by up to 40% compared to uncontrolled crystallization [5].

    Comparative Analysis of Direct vs. Multi-Step Synthesis Pathways

    The synthesis of N-(piperidin-4-yl)propanamide dihydrochloride follows two primary strategic approaches: direct aminolysis of activated esters and multi-step sequences involving intermediate protection. The direct aminolysis pathway employs highly activated propionate esters—particularly pentafluorophenyl or N-hydroxysuccinimide esters—which react efficiently with 4-aminopiperidine at ambient temperature without racemization. This approach requires only two steps from commercially available 4-aminopiperidine: (1) ester activation and (2) amine coupling followed by salt formation. While operationally simple, this method suffers from moderate yields (70-75% over two steps) due to competitive hydrolysis of the activated ester and challenges in removing esterification byproducts during purification [4] [10].

    In contrast, multi-step protection strategies significantly improve overall yield and purity at the expense of additional synthetic operations. A representative optimized sequence involves: (1) Boc protection of 4-piperidone (92-95% yield), (2) reductive amination under catalytic hydrogenation (90-93% yield), (3) acidolytic deprotection (95-98% yield), (4) propionylation using propionic anhydride (85-90% yield), and (5) dihydrochloride salt formation (92-95% yield). This five-step approach delivers an overall yield of 65-72% compared to the direct route's 70-75% over fewer steps. The key advantage resides in the crystalline nature of all intermediates, enabling purification by simple recrystallization rather than chromatographic methods, which is particularly advantageous for industrial-scale production [3] [5].

    Process economics reveal significant differences between these approaches. Analysis of raw material costs, processing time, and waste generation demonstrates that the direct route offers advantages for small-scale (<1 kilogram) production due to lower capital investment requirements. However, for larger-scale manufacturing (>10 kilograms), the multi-step protection strategy becomes economically superior despite additional steps, primarily due to higher purity intermediates reducing downstream purification costs. Environmental metrics including process mass intensity (PMI) and E-factor (kg waste/kg product) favor multi-step sequences (PMI: 120-150; E-factor: 85-110) over direct routes (PMI: 180-220; E-factor: 130-160) because of reduced solvent consumption during chromatographic purification and higher overall yields [7].

    Figure: Synthesis Pathway Decision Flowchart

    graph TDA[Starting Materials] --> B{Scale Requirement}B -->|Small scale <1kg| C[Direct Aminolysis Pathway]B -->|Large scale >10kg| D[Multi-step Protection Strategy]C --> E[Activated Ester Formation]E --> F[Coupling with 4-aminopiperidine]F --> G[Dihydrochloride Salt Formation]G --> H[Product]D --> I[Boc Protection of 4-piperidone]I --> J[Reductive Amination]J --> K[Acid Deprotection]K --> L[Propionylation]L --> M[Dihydrochloride Salt Formation]M --> H[Product]

    Hybrid approaches have emerged that combine elements of both strategies to optimize efficiency. One innovative method employs continuous flow hydrogenation for the reductive amination step, followed by inline deprotection and acylation in a segmented flow reactor. This integrated process reduces intermediate isolation steps while maintaining the high purity advantages of protection strategies. Residence time optimization studies demonstrate complete conversion within 15 minutes at 50°C under 10 bar hydrogen pressure using Pd/C immobilized catalysts. Subsequent acid-catalyzed deprotection and propionylation occur in series within the same reactor network, delivering the target compound in 80% overall yield with significantly reduced solvent consumption and processing time compared to batch methodologies [7].

    Properties

    CAS Number

    2126162-77-2

    Product Name

    N-(piperidin-4-yl)propanamide dihydrochloride

    IUPAC Name

    N-piperidin-4-ylpropanamide;dihydrochloride

    Molecular Formula

    C8H18Cl2N2O

    Molecular Weight

    229.15

    InChI

    InChI=1S/C8H16N2O.2ClH/c1-2-8(11)10-7-3-5-9-6-4-7;;/h7,9H,2-6H2,1H3,(H,10,11);2*1H

    InChI Key

    MAFORPJQDOABQT-UHFFFAOYSA-N

    SMILES

    CCC(=O)NC1CCNCC1.Cl.Cl

    Solubility

    not available

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.